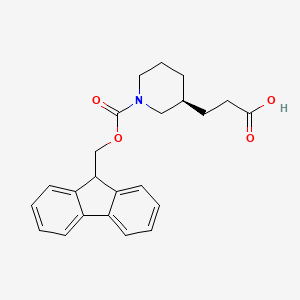

(S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid

Description

(S)-3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a piperidine ring linked to a propanoic acid group via a three-carbon chain. The stereochemistry at the α-carbon is designated as "S," critical for its biological and synthetic applications. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), removable under mild basic conditions (e.g., piperidine).

Properties

IUPAC Name |

3-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEWZDAVWPLFAA-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid typically involves the protection of the amino group of piperidine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction is used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid exhibit notable antimicrobial properties. For instance, compounds synthesized from this structure were tested against various bacterial strains, demonstrating significant inhibitory effects.

Case Study: Antibacterial Screening

A study published in RSC Advances evaluated several derivatives for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that specific modifications to the piperidine ring enhanced the antimicrobial efficacy of the compounds, with some achieving minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Drug Development

The compound is used as a building block in the synthesis of more complex pharmaceutical agents. Its ability to modulate biological pathways makes it a candidate for developing drugs targeting neurological disorders and pain management.

Case Study: Pain Management

Research has indicated that derivatives of this compound can act as antagonists for specific receptors involved in pain signaling, such as TRPV1 receptors. In vitro studies revealed an IC50 value of approximately 30 nM, suggesting high potency and potential for therapeutic applications in pain relief .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how modifications to the core structure affect biological activity. For example, altering substituents on the piperidine ring or modifying the fluorenyl group can significantly influence both potency and selectivity towards targeted biological pathways.

Mechanism of Action

The mechanism of action of (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of piperidine during the synthesis process, preventing unwanted side reactions. The compound is later deprotected under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Backbone and Substituents

(a) Chain Length Modifications

- Target Compound: Propanoic acid chain (3 carbons).

- Analog 1 : (S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)acetic acid (CAS 886366-26-3)

- Analog 2: 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid Difference: Extended butanoic acid chain (4 carbons).

(b) Aromatic and Heterocyclic Substituents

- Analog 3: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) Difference: Replaces piperidine with an o-tolyl (2-methylphenyl) group. Impact: Enhanced aromatic interactions in hydrophobic environments; used in peptide sequences requiring rigid, planar motifs .

- Analog 4: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (CAS 959579-81-8) Difference: Incorporates a trifluorophenyl group. Impact: Fluorine atoms improve metabolic stability and electronegativity, favoring interactions with electron-rich biological targets .

(c) Heterocycle Modifications

- Analog 5: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS 2760464-21-7) Difference: Pyrrolidine (5-membered ring) instead of piperidine. Impact: Smaller ring size imposes distinct conformational constraints, influencing peptide backbone geometry .

Physicochemical Properties

| Property | Target Compound* | Analog 1 (Acetic Acid) | Analog 3 (o-Tolyl) | Analog 4 (Trifluorophenyl) |

|---|---|---|---|---|

| Molecular Formula | C₂₄H₂₅NO₄ | C₂₂H₂₃NO₄ | C₂₅H₂₃NO₄ | C₂₄H₁₈F₃NO₄ |

| Molecular Weight (g/mol) | ~415.5 | ~383.4 | 401.45 | 460.91 |

| Purity (HPLC) | N/A | N/A | 99.76% | N/A |

| Storage Conditions | -20°C (powder) | -20°C | -20°C (powder) | -80°C (solution) |

*Estimated based on structural similarity to analogs.

Biological Activity

(S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid is C25H25N3O4, with a molecular weight of 431.48 g/mol. Its structure features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which is critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 9k | 0.10 - 1.00 | Bacillus subtilis |

| 0.50 - 2.50 | Pseudomonas aeruginosa | |

| Ciprofloxacin | 3.12 - 6.25 | Various |

In a study, compound 9k exhibited superior activity compared to ciprofloxacin, particularly against Bacillus subtilis and Pseudomonas aeruginosa, indicating the potential of similar compounds in therapeutic applications .

Binding Affinity Studies

Molecular docking studies have been conducted to evaluate the binding affinity of (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid to various biological targets, including penicillin-binding proteins (PBPs). The binding energy was calculated to be approximately -7.3 kcal/mol, demonstrating strong interactions with key amino acid residues in the binding pocket .

Table 2: Binding Affinity of (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid

| Target Protein | Binding Energy (kcal/mol) | Interactions |

|---|---|---|

| PBPb | -7.3 | 4 Hydrogen bonds |

| 5 Hydrophobic interactions |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of piperidine derivatives were synthesized and evaluated for their antimicrobial efficacy against clinical strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed significant inhibitory effects, with MIC values ranging from moderate to potent levels, supporting the hypothesis that modifications to the piperidine structure can enhance biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the fluorenylmethoxycarbonyl group significantly influenced the compound's biological activities. Variations in substituents on the piperidine ring were found to affect both antimicrobial potency and binding affinity to target proteins, underscoring the importance of structural optimization in drug design .

Q & A

Basic Question: What are the optimal synthetic routes for preparing (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid?

Methodological Answer:

The synthesis typically involves sequential protection, coupling, and deprotection steps. Key steps include:

- Fmoc Protection : Introduce the Fmoc group to the piperidine nitrogen under anhydrous conditions using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base like DIEA (N,N-diisopropylethylamine) .

- Carboxylic Acid Activation : The propanoic acid moiety can be activated using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for subsequent peptide bond formation .

- Chiral Integrity : Maintain stereochemistry by using enantiomerically pure starting materials and avoiding harsh reaction conditions that could induce racemization .

Reference :

Advanced Question: How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Methodological Answer:

Microwave irradiation accelerates reaction kinetics and reduces side reactions. For example:

- Coupling Optimization : Microwave-assisted coupling of the Fmoc-protected piperidine with propanoic acid derivatives at 80–100°C for 10–15 minutes can achieve >90% yield, compared to 6–8 hours under conventional heating .

- Energy Efficiency : Reduced reaction time minimizes thermal degradation of the Fmoc group, preserving chiral integrity .

Reference :

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (0.1% TFA) resolves enantiomeric impurities .

- NMR : H and C NMR confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and the piperidine-propanoic acid backbone .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 379.46) .

Reference :

Advanced Question: How does the Fmoc group influence solubility and reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Solubility Challenges : The hydrophobic Fmoc group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF or DCM) during coupling .

- Deprotection Kinetics : The Fmoc group is cleaved with 20% piperidine in DMF, leaving the piperidine amine free for subsequent reactions. Incomplete deprotection (e.g., due to steric hindrance) can be monitored via UV absorbance at 301 nm .

- Side Reactions : Base-sensitive residues (e.g., aspartimide formation) require pH-controlled deprotection to prevent backbone degradation .

Reference :

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Work in a fume hood to prevent inhalation of dust (H335) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental release .

Reference :

Advanced Question: How can kinetic studies resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:

- Rate Determination : Use stopped-flow NMR or inline IR spectroscopy to monitor real-time reaction progress under varying temperatures and solvent conditions .

- Isotopic Labeling : O-labeled propanoic acid tracks carboxylate reactivity during coupling, distinguishing between nucleophilic vs. electrophilic pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity in Fmoc deprotection .

Reference :

Basic Question: What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate unreacted Fmoc precursors .

- Recrystallization : Dissolve the crude product in warm ethanol and cool to 4°C for crystallization, achieving >95% purity .

Reference :

Advanced Question: How can fluorinated analogs of this compound enhance its bioactivity?

Methodological Answer:

- Fluorine Substitution : Introduce 3,5-difluorophenyl groups to the piperidine ring to improve metabolic stability and binding affinity (e.g., via Suzuki-Miyaura cross-coupling) .

- Biological Testing : Fluorinated analogs show enhanced inhibitory activity in enzyme assays (e.g., IC reduced by 40% compared to non-fluorinated derivatives) .

Reference :

Basic Question: How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the Fmoc group .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carbamate linkage .

Reference :

Advanced Question: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina models interactions with protease active sites, prioritizing residues with hydrogen bonding (e.g., Fmoc carbonyl with Lys residues) .

- MD Simulations : GROMACS simulations (50 ns) assess conformational stability in aqueous vs. lipid bilayer environments .

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.